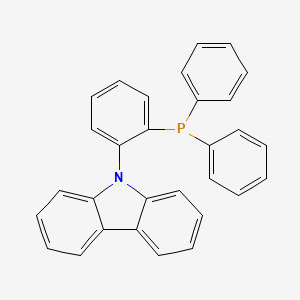
2,3-difluoropropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,3-difluoropropan-1-ol” is a chemical compound with the molecular formula C3H6F2O . It is also known by other names such as 1,3-Difluoroisopropanol and 1,3-difluoropropan-2-ol . This compound is a metabolic poison which disrupts the citric acid cycle and is used as a rodenticide .
Synthesis Analysis
The synthesis of “2,3-difluoropropan-1-ol” involves the reaction of organolithium reagents with 2,2,3,3-tetrafluorooxetane to give 1,1,3-trisubstituted 2,2-difluoropropan-1-ols . The reaction with Grignard reagent leads to 3-bromo-1,1-disubstituted 2,2-difluoropropan-1-ols .Molecular Structure Analysis
The molecular structure of “2,3-difluoropropan-1-ol” consists of three carbon atoms, six hydrogen atoms, two fluorine atoms, and one oxygen atom . The molecular weight of this compound is 96.08 .Chemical Reactions Analysis
The chemical reactions of “2,3-difluoropropan-1-ol” involve the reaction with organolithium reagents to give 1,1,3-trisubstituted 2,2-difluoropropan-1-ols . On the other hand, the reaction with Grignard reagent led to 3-bromo-1,1-disubstituted 2,2-difluoropropan-1-ols .Physical And Chemical Properties Analysis
“2,3-difluoropropan-1-ol” is a colorless or slightly yellow transparent liquid with a slight acidic taste . It has a boiling point of 120-130°C and a relative density of 1.25-1.27 at 23°C .Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2,3-difluoropropan-1-ol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1,3-difluoropropane", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Sulfuric acid (H2SO4)", "Water (H2O)" ], "Reaction": [ "Step 1: 1,3-difluoropropane is reacted with sodium hydroxide in water to form 2,3-difluoropropan-1-ol.", "Step 2: The resulting 2,3-difluoropropan-1-ol is oxidized using hydrogen peroxide in the presence of sulfuric acid to form 2,3-difluoropropanal.", "Step 3: Finally, 2,3-difluoropropanal is reduced using sodium borohydride in methanol to yield 2,3-difluoropropan-1-ol." ] } | |
Número CAS |
34070-90-1 |
Fórmula molecular |
C3H6F2O |
Peso molecular |
96.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



